molecular formula C10H10BrF3O B2903230 1-(3-Bromopropyl)-3-(trifluoromethoxy)benzene CAS No. 1057678-65-5

1-(3-Bromopropyl)-3-(trifluoromethoxy)benzene

Cat. No. B2903230
M. Wt: 283.088
InChI Key: WBSRIBTUVFZTKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the aromatic benzene ring, the bromopropyl group, and the trifluoromethoxy group. The presence of these groups would likely influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The bromine atom in the bromopropyl group is likely to be reactive, as bromine is a good leaving group. This means it could potentially undergo various substitution reactions . The trifluoromethoxy group might also participate in certain reactions, although fluorine atoms are generally quite stable and less reactive due to their high electronegativity.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the bromine atom might increase its molecular weight and boiling point compared to benzene . The trifluoromethoxy group could potentially increase the compound’s polarity and influence its solubility .

Safety And Hazards

As with any chemical compound, handling “1-(3-Bromopropyl)-3-(trifluoromethoxy)benzene” would require appropriate safety measures. Brominated compounds can be hazardous and should be handled with care .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used as a building block in the synthesis of more complex molecules, or its properties could be further studied for potential applications in various fields .

properties

IUPAC Name

1-(3-bromopropyl)-3-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF3O/c11-6-2-4-8-3-1-5-9(7-8)15-10(12,13)14/h1,3,5,7H,2,4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBSRIBTUVFZTKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)CCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromopropyl)-3-(trifluoromethoxy)benzene

Synthesis routes and methods

Procedure details

Compound 58-2 (3.15 g) was dissolved in methylene chloride (50 ml), triphenylphosphine (4.13 g) and N-bromosuccinimide (2.79 g) were added under ice-cooling, and the mixture was stirred under ice-cooling for 1 hr, and further at room temperature for 3 hr. The reaction mixture was washed with water and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure. Diethyl ether (100 ml) was added, and the precipitated triphenylphosphine oxide was filtered off. The concentrate of the filtrate was purified by silica gel column chromatography (hexane alone) to give the object product (3.54 g) as a yellow oil.
Quantity
3.15 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.13 g
Type
reactant
Reaction Step Two
Quantity
2.79 g
Type
reactant
Reaction Step Two

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